molecular formula C15H17BrN2O2 B1652817 N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide CAS No. 1609403-62-4

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide

Cat. No.: B1652817
CAS No.: 1609403-62-4
M. Wt: 337.21
InChI Key: GOLRYSYELGILMS-UHFFFAOYSA-N
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Description

N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide is a useful research compound. Its molecular formula is C15H17BrN2O2 and its molecular weight is 337.21. The purity is usually 95%.
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Scientific Research Applications

Polymer and Material Science Applications

Polymers featuring photolabile groups, such as the o-nitrobenzyl group, play a significant role in material science due to their ability to alter properties through irradiation. These groups are used in creating photodegradable hydrogels, functionalizing copolymers for thin film patterning, developing self-assembled monolayers, and crafting photocleavable bioconjugates. The flexibility of these materials opens new avenues in research and development across various fields, including biomedical engineering and responsive material systems Zhao et al., 2012.

Biochemical Applications

The 2-nitrobenzyl derivative, functioning as a photolabile protecting group, finds application in the synthesis of "caged" compounds. These compounds, such as caged ATP, are inert until activated by light, enabling precise temporal control over biochemical reactions. This method has significantly impacted the study of ATP-requiring biological systems, providing insights into the kinetics and mechanisms of ATP-induced processes McCray et al., 1980.

Synthetic Organic Chemistry

N,N-Dimethyl-4-nitrobenzylamine, a related compound, serves as an important intermediate in the synthesis of various chemicals. Its applications span across medicine, pesticides, and chemical manufacturing, illustrating the versatility and importance of nitrobenzyl derivatives in creating a wide range of products. Improved synthetic methods for these compounds have enhanced their industrial viability, emphasizing their role in modern organic synthesis Wang Ling-ya, 2015.

Material Corrosion Inhibition

Novel compounds synthesized from nitrobenzyl derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel. These inhibitors are crucial in industrial processes such as steel pickling and oil well acidization. The synthesized compounds exhibit significant inhibitory effects, contributing to the development of more efficient and cost-effective corrosion protection strategies Singh & Quraishi, 2016.

Drug Delivery Systems

Innovative drug delivery systems have been developed using nitrobenzyl derivatives to create light-responsive micelles. These systems enable controlled drug release under near-infrared light, allowing for targeted therapy with minimal invasiveness. This approach has potential applications in treating deep tissue diseases, showcasing the promising intersection of chemistry and medical science for future therapeutic technologies Cao et al., 2013.

Mechanism of Action

Target of Action

2-nitrobenzyl compounds are known to be used as photoremovable protecting groups . They can be attached to biologically active compounds at a critical position, rendering them pharmacologically inactive . Upon irradiation with light of appropriate wavelength, the protecting group is removed, restoring the compound’s affinity to its biological target .

Mode of Action

The mode of action of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide involves a photochemical reaction. Upon irradiation, the compound undergoes a reaction that forms an aci-nitro intermediate . This intermediate can follow two competing paths . One path involves cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates . The other path involves proton transfer from the enol to the aci-nitro function, forming a nitroso hydrate intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound are related to its photoreactivity. The compound’s photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The balance between the two reaction paths (cyclization and proton transfer) depends on the reaction medium .

Pharmacokinetics

The use of continuous flow photolysis has been reported to significantly improve the yield, reaction time, and scalability of the N-deprotection of the 2-nitrobenzyl group .

Result of Action

The result of the compound’s action is the release of the protected compound upon light exposure. This can lead to a rapid local concentration jump of the bioactive compound . The specific molecular and cellular effects would depend on the nature of the compound that was initially protected by the 2-nitrobenzyl group.

Action Environment

The action of this compound is influenced by environmental factors such as the reaction medium and light exposure. The balance between the two reaction paths (cyclization and proton transfer) depends on the reaction medium . Moreover, the efficiency of the compound’s photoreactions can be improved by using continuous flow conditions, which provide more efficient irradiation due to a higher surface area to volume ratio .

Properties

IUPAC Name

N-[(2-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2.BrH/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-9,16H,10-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOLRYSYELGILMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1609403-62-4
Record name Benzeneethanamine, N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1609403-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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